![molecular formula C8H7N3O3 B1424207 5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-20-0](/img/structure/B1424207.png)
5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
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Biological Activity
5-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer treatment and as an inhibitor of fibroblast growth factor receptors (FGFRs). This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₆N₂O₃
- Molecular Weight : 166.14 g/mol
The compound features a pyrrole moiety fused to a pyridine ring, with a methoxy group at the 5-position and a nitro group at the 3-position, which contribute to its reactivity and biological properties.
This compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to FGFRs, the compound induces dimerization and subsequent autophosphorylation of tyrosine residues within the cytoplasmic tail. This activation triggers various downstream signaling pathways involved in cell proliferation, migration, and angiogenesis, making it a promising candidate for anticancer therapies .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis. The mechanism involves the inhibition of FGFR signaling pathways, which are often aberrantly activated in various cancers .
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Effect |
---|---|---|
4T1 Breast | 15 | Inhibition of growth |
MCF7 Breast | 20 | Induction of apoptosis |
Other Biological Activities
In addition to its anticancer effects, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Some derivatives of pyrrolo[3,2-b]pyridine have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Case Studies
A notable study evaluated the efficacy of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Case Study Summary
Study Reference | Model | Treatment Duration | Outcome |
---|---|---|---|
Kalai et al. | Murine | 4 weeks | Tumor size reduced by 50% |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it has low molecular weight and good solubility, which are advantageous for drug development. Its metabolic stability has been assessed in liver microsomes, indicating potential for further optimization in drug formulation .
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its potential therapeutic properties, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers, making them attractive targets for drug development.
- Inhibition of FGFRs : Research indicates that 5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3. In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis, suggesting its potential as an anticancer agent .
The biological activities of this compound extend beyond cancer research:
- Antimicrobial Properties : Investigations into the antimicrobial effects of this compound have shown promising results against various bacterial strains, indicating its potential use in developing new antibiotics .
- Neuroprotective Effects : Some derivatives of pyrrolopyridine compounds have demonstrated neuroprotective properties, suggesting possible applications in treating neurodegenerative diseases .
Industrial Applications
In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : This compound can be utilized in the synthesis of more complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .
Table 1: Biological Activities of this compound
Table 2: Synthetic Applications
Application Type | Description | Reference |
---|---|---|
Organic Synthesis | Building block for complex heterocycles | |
Pharmaceutical Development | Intermediate for drug formulation |
Case Studies
- Anticancer Research : A study focused on the inhibitory effects of this compound on FGFR signaling pathways revealed significant reductions in tumor cell proliferation and enhanced apoptosis rates in vitro. This research supports the compound's potential as a lead candidate for further development in cancer therapies .
- Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of various pyrrolopyridine derivatives, including this compound. Results indicated substantial activity against resistant bacterial strains, highlighting its potential role in combating antibiotic resistance .
Properties
IUPAC Name |
5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-3-2-5-8(10-7)6(4-9-5)11(12)13/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFCYFNGVXEGTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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